molecular formula C18H14BrNO3 B3032788 2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione CAS No. 51721-54-1

2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3032788
CAS No.: 51721-54-1
M. Wt: 372.2
InChI Key: ZGEFBYDGZCDSTA-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom, a phenyl group, and an isoindole moiety

Preparation Methods

The synthesis of 2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Introduction of the Phenylbutyl Group: The phenylbutyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Bromination: The final step involves the bromination of the compound using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    3-Bromo-4-oxo-4-phenylbutanoic acid: This compound shares a similar brominated phenylbutyl structure but lacks the isoindole moiety.

    3-Bromo-4-oxo-2-phenoxy-crotonic acid: This compound also contains a brominated phenyl group but has a different core structure.

The uniqueness of this compound lies in its isoindole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-bromo-4-oxo-4-phenylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c19-15(16(21)12-6-2-1-3-7-12)10-11-20-17(22)13-8-4-5-9-14(13)18(20)23/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEFBYDGZCDSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCN2C(=O)C3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10789399
Record name 2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10789399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51721-54-1
Record name 2-(3-Bromo-4-oxo-4-phenylbutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10789399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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